molecular formula C11H12N2O3 B139333 2,3-Dihydro-2-(2-methoxyethyl)-1,4-phthalazinedione CAS No. 125698-42-2

2,3-Dihydro-2-(2-methoxyethyl)-1,4-phthalazinedione

Cat. No. B139333
CAS RN: 125698-42-2
M. Wt: 220.22 g/mol
InChI Key: VJWRZTKNEMJJOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Dihydro-2-(2-methoxyethyl)-1,4-phthalazinedione, also known as MPTP, is a chemical compound that has been widely used in scientific research to study Parkinson's disease. MPTP is a prodrug that is metabolized in the body to form MPP+, which selectively damages dopaminergic neurons in the substantia nigra of the brain. This damage results in a Parkinson's-like syndrome in animals and humans.

Mechanism of Action

2,3-Dihydro-2-(2-methoxyethyl)-1,4-phthalazinedione is a prodrug that is metabolized in the body to form MPP+, which selectively damages dopaminergic neurons in the substantia nigra of the brain. MPP+ is taken up by dopaminergic neurons through the dopamine transporter and accumulates in the mitochondria, where it inhibits complex I of the electron transport chain, resulting in oxidative stress and cell death.
Biochemical and Physiological Effects:
2,3-Dihydro-2-(2-methoxyethyl)-1,4-phthalazinedione selectively damages dopaminergic neurons in the substantia nigra of the brain, resulting in a Parkinson's-like syndrome in animals and humans. The biochemical and physiological effects of 2,3-Dihydro-2-(2-methoxyethyl)-1,4-phthalazinedione include oxidative stress, mitochondrial dysfunction, and inflammation. 2,3-Dihydro-2-(2-methoxyethyl)-1,4-phthalazinedione has been shown to decrease dopamine levels in the brain, resulting in motor deficits and other Parkinson's-like symptoms.

Advantages and Limitations for Lab Experiments

The advantages of using 2,3-Dihydro-2-(2-methoxyethyl)-1,4-phthalazinedione in lab experiments include its ability to selectively damage dopaminergic neurons in the substantia nigra of the brain, its reproducibility, and its ability to develop animal models of Parkinson's disease. The limitations of using 2,3-Dihydro-2-(2-methoxyethyl)-1,4-phthalazinedione in lab experiments include its toxicity, its potential to cause Parkinson's-like symptoms in humans, and the need for careful handling and disposal.

Future Directions

There are several future directions for research on 2,3-Dihydro-2-(2-methoxyethyl)-1,4-phthalazinedione and Parkinson's disease. These include developing new treatments for Parkinson's disease, developing new animal models of the disease, and studying the role of oxidative stress and inflammation in the disease's pathogenesis. Other future directions include studying the effects of 2,3-Dihydro-2-(2-methoxyethyl)-1,4-phthalazinedione on other neurotransmitter systems and developing new methods for synthesizing and purifying 2,3-Dihydro-2-(2-methoxyethyl)-1,4-phthalazinedione. Overall, 2,3-Dihydro-2-(2-methoxyethyl)-1,4-phthalazinedione remains an important tool for studying Parkinson's disease and developing new treatments for this debilitating condition.

Synthesis Methods

2,3-Dihydro-2-(2-methoxyethyl)-1,4-phthalazinedione can be synthesized by the reaction of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (2,3-Dihydro-2-(2-methoxyethyl)-1,4-phthalazinedione) with formaldehyde and then reducing the resulting intermediate with sodium borohydride. The purity of 2,3-Dihydro-2-(2-methoxyethyl)-1,4-phthalazinedione can be improved by recrystallization from ethanol.

Scientific Research Applications

2,3-Dihydro-2-(2-methoxyethyl)-1,4-phthalazinedione has been used extensively in scientific research to study the pathogenesis of Parkinson's disease. 2,3-Dihydro-2-(2-methoxyethyl)-1,4-phthalazinedione is a potent neurotoxin that selectively damages dopaminergic neurons in the substantia nigra of the brain, resulting in a Parkinson's-like syndrome in animals and humans. 2,3-Dihydro-2-(2-methoxyethyl)-1,4-phthalazinedione has been used to develop animal models of Parkinson's disease, which have been used to study the disease's progression and develop new treatments.

properties

CAS RN

125698-42-2

Product Name

2,3-Dihydro-2-(2-methoxyethyl)-1,4-phthalazinedione

Molecular Formula

C11H12N2O3

Molecular Weight

220.22 g/mol

IUPAC Name

3-(2-methoxyethyl)-2H-phthalazine-1,4-dione

InChI

InChI=1S/C11H12N2O3/c1-16-7-6-13-11(15)9-5-3-2-4-8(9)10(14)12-13/h2-5H,6-7H2,1H3,(H,12,14)

InChI Key

VJWRZTKNEMJJOX-UHFFFAOYSA-N

SMILES

COCCN1C(=O)C2=CC=CC=C2C(=O)N1

Canonical SMILES

COCCN1C(=O)C2=CC=CC=C2C(=O)N1

Other CAS RN

125698-42-2

synonyms

2,3-Dihydro-2-(2-methoxyethyl)-1,4-phthalazinedione

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.